(E)-N'-(1-(3,4-dimethoxyphenyl)ethylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N’-(1-(3,4-dimethoxyphenyl)ethylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring and a dimethoxyphenyl group. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(1-(3,4-dimethoxyphenyl)ethylidene)-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 3-methyl-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(1-(3,4-dimethoxyphenyl)ethylidene)-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(E)-N’-(1-(3,4-dimethoxyphenyl)ethylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N’-(1-(3,4-dimethoxyphenyl)ethylidene)-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with cellular signaling pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)ethanone
- 3,4-Dimethoxyphenethylamine
- 1-(3,4-Dimethoxyphenyl)ethanol
Uniqueness
(E)-N’-(1-(3,4-dimethoxyphenyl)ethylidene)-3-methyl-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of a pyrazole ring and a dimethoxyphenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-9-7-12(18-16-9)15(20)19-17-10(2)11-5-6-13(21-3)14(8-11)22-4/h5-8H,1-4H3,(H,16,18)(H,19,20)/b17-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJAMJPKYVCVBO-LICLKQGHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=C(C)C2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.